2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:
Pyridine derivatives: Starting materials for the pyridine ring.
Thiazole derivatives: Starting materials for the thiazole ring.
Thioether formation reagents: Such as thiols or disulfides.
Coupling agents: Such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)acetamide: Lacks the thiazole ring.
N-(4-phenylthiazol-2-yl)acetamide: Lacks the pyridine ring and cyano group.
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Has a methyl group instead of a phenyl group on the thiazole ring.
Properties
Molecular Formula |
C29H20N4OS2 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C29H20N4OS2/c30-17-24-23(20-10-4-1-5-11-20)16-25(21-12-6-2-7-13-21)31-28(24)35-19-27(34)33-29-32-26(18-36-29)22-14-8-3-9-15-22/h1-16,18H,19H2,(H,32,33,34) |
InChI Key |
VUOSHRAGXNMXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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